molecular formula C10H18O2 B1323692 7-Acetoxy-2-methyl-1-heptene CAS No. 731773-25-4

7-Acetoxy-2-methyl-1-heptene

Cat. No. B1323692
M. Wt: 170.25 g/mol
InChI Key: CJCIHOJAOWIHRV-UHFFFAOYSA-N
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Description

7-Acetoxy-2-methyl-1-heptene, also known as 6-methyl-6-heptenyl acetate, is a chemical compound with the molecular formula C10H18O2 . It has a molecular weight of 170.25 . The compound is a colorless oil .


Molecular Structure Analysis

The InChI code for 7-Acetoxy-2-methyl-1-heptene is 1S/C10H18O2/c1-9(2)7-5-4-6-8-12-10(3)11/h1,4-8H2,2-3H3 . The InChI key is CJCIHOJAOWIHRV-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

7-Acetoxy-2-methyl-1-heptene is a colorless oil . It has a molecular weight of 170.25 . The InChI code for this compound is 1S/C10H18O2/c1-9(2)7-5-4-6-8-12-10(3)11/h1,4-8H2,2-3H3 and the InChI key is CJCIHOJAOWIHRV-UHFFFAOYSA-N .

Scientific Research Applications

Catalytic Applications

  • 7-Acetoxy-2-methyl-1-heptene has been studied in the context of catalytic intramolecular reactions. For example, cyclizations involving allylpalladium insertions demonstrate the potential of this compound in stereoselective synthesis, offering new ways to access trisubstituted alkenes (Oppolzer, Swenson, & Gaudin, 1988).

Synthetic Chemistry

  • The compound plays a role in the synthesis of various chemicals. For instance, its use as an intermediate in the synthesis of jasmone, methyl jasmonate, and γ-jasmolactone, highlights its importance in the creation of fragrance components (Ballini, Petrini, & Marotta, 1989).

Pharmacological Research

  • In pharmacology, derivatives of 7-Acetoxy-2-methyl-1-heptene, such as geranyloxycoumarins, have been investigated for their anti-inflammatory properties. This research underscores the potential therapeutic applications of compounds derived from 7-Acetoxy-2-methyl-1-heptene (Curini et al., 2004).

Bioactivity and Cytotoxicity Studies

  • The compound's derivatives have been evaluated for their bioactivity. For instance, oxidized heptenes isolated from flowers showed moderate cytotoxicity against human tumor cell lines, indicating the potential of these compounds in cancer research (Chaichantipyuth et al., 2001).

Metabolism and Biochemical Studies

  • Metabolic studies involving isometheptene have identified 7-Acetoxy-2-methyl-1-heptene derivatives as major metabolites, offering insights into the metabolic pathways and potential biochemical roles of these compounds (Taylor & Coutts, 1977).

properties

IUPAC Name

6-methylhept-6-enyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O2/c1-9(2)7-5-4-6-8-12-10(3)11/h1,4-8H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJCIHOJAOWIHRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CCCCCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10641241
Record name 6-Methylhept-6-en-1-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10641241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Acetoxy-2-methyl-1-heptene

CAS RN

731773-25-4
Record name 6-Methylhept-6-en-1-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10641241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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